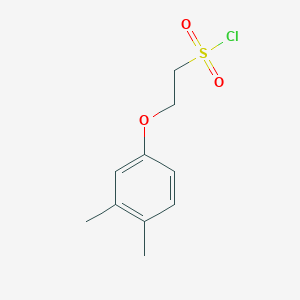
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative that is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonate esters and other derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction proceeds as follows:
2-(3,4-Dimethylphenoxy)ethanol+SO2Cl2→2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride+HCl
The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonate esters, sulfonamides, and sulfonate salts.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar organic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfonate Salts: Formed by the reaction with thiols.
科学研究应用
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonate groups into organic molecules, which can be further transformed into various functional groups.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of sulfonated polymers and materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows it to form stable sulfonate esters, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride: Similar in structure but with methoxy groups instead of methyl groups on the aromatic ring.
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride: Contains chlorine atoms instead of methyl groups on the aromatic ring.
Uniqueness
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The methyl groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.
属性
分子式 |
C10H13ClO3S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
USPHBKFUMQCHTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCCS(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


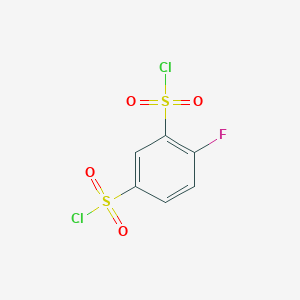
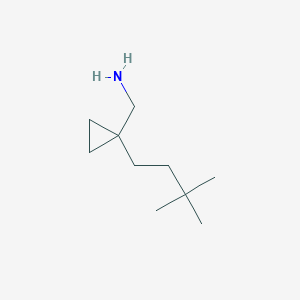
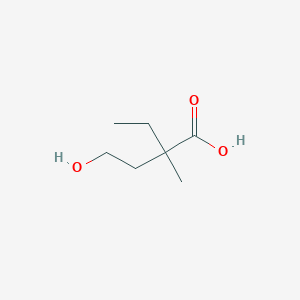
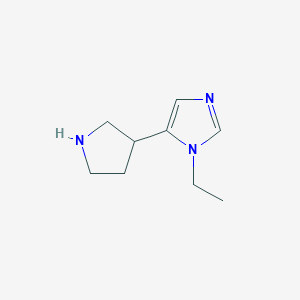

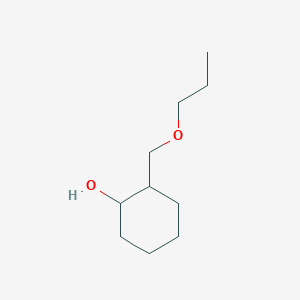
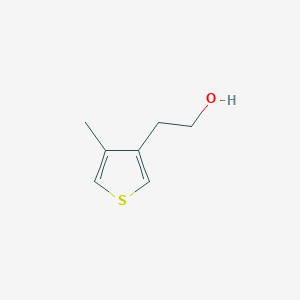
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)

![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
